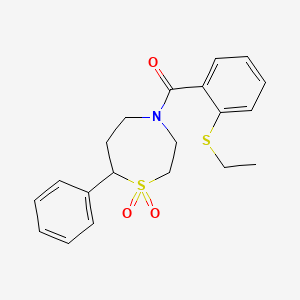

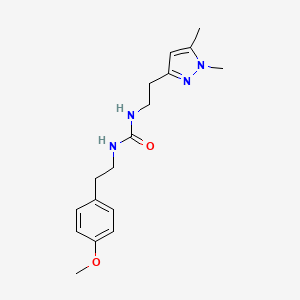

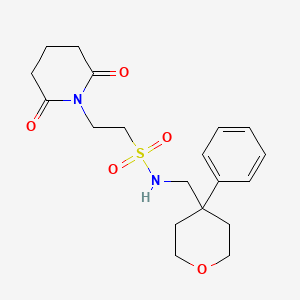

![molecular formula C14H14N2O4 B2618344 6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid CAS No. 1146292-94-5](/img/structure/B2618344.png)

6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid, or 6,7-DMMIP, is an organic compound that has been the subject of considerable research in recent years. It is an aromatic compound, meaning that it contains a ring of atoms with alternating single and double bonds. It is of particular interest due to its potential applications in the fields of medicine, biology, and chemistry.

Scientific Research Applications

Molecular Structure and Reactivity

Research into the structural analyses and reactivity of compounds related to 6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid has provided insights into their chemical properties and potential applications. For example, studies on lactonization products of structurally similar compounds have helped understand the favored pathways for lactonization, shedding light on the molecular geometry and bond angles that influence reactivity (Evans et al., 1995).

Synthetic Applications

Synthetic applications of related heteroaromatic carboxylic acids have been explored, including the synthesis of coumarin derivatives containing pyrazole and indenone rings, which have shown potential as antioxidant and antihyperglycemic agents. This underscores the utility of these compounds in synthesizing biologically active molecules (Kenchappa et al., 2017).

Catalytic and Coordination Chemistry

The coordination chemistry of related compounds, particularly in the context of palladium-catalyzed reactions, has been a subject of interest. For instance, the use of optically active pyrazolylmethane ligands for asymmetric allylic alkylation demonstrates the potential of such compounds in enantioselective catalysis, highlighting their role in developing new synthetic methodologies (Bovens et al., 1993).

Anticancer Activity

Research into the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the compound of interest, has shown that these molecules possess potent growth inhibitory properties against various cancer cell lines. This indicates the potential of such compounds in the development of new anticancer therapies (Deady et al., 2003).

Molecular Electronics and Material Science

The unique electronic properties of heteroaromatic compounds, including those related to this compound, make them candidates for applications in molecular electronics and material science. Studies on their interaction with metal ions and their incorporation into polymeric complexes could lead to new materials with tailored electrical, optical, or magnetic properties (Erre et al., 1992).

Mechanism of Action

The mechanism of action of indole derivatives generally involves binding with high affinity to multiple receptors, which can lead to a variety of effects depending on the specific derivative and target . The biochemical pathways affected by indole derivatives can also vary widely, but they often involve key cellular processes and can have significant downstream effects .

The pharmacokinetics of indole derivatives can depend on many factors, including their chemical structure and the route of administration . In general, they need to be well absorbed, distributed, metabolized, and excreted to have good bioavailability .

The action of indole derivatives can result in a variety of molecular and cellular effects, depending on the specific compound and its targets . These effects can range from changes in cell signaling and function to the induction of cell death in the case of anticancer activity .

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of indole derivatives .

properties

IUPAC Name |

6,7-dimethoxy-1-methyl-4H-indeno[1,2-c]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-16-13-8-6-11(20-3)10(19-2)5-7(8)4-9(13)12(15-16)14(17)18/h5-6H,4H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPGJBFUADJAAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CC3=CC(=C(C=C32)OC)OC)C(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

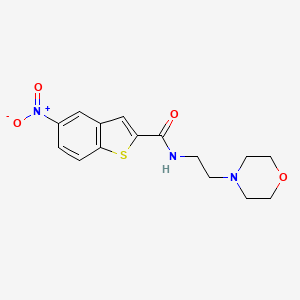

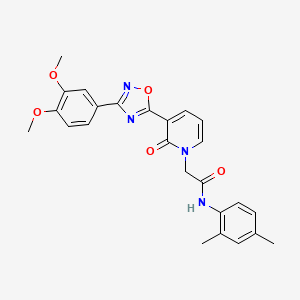

![N-(4-isopropylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2618261.png)

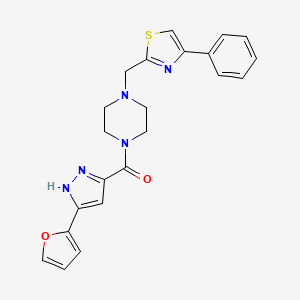

![4-(4-ethoxyphenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2618271.png)

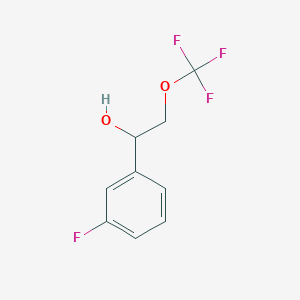

![(E)-2-amino-N-isobutyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2618272.png)

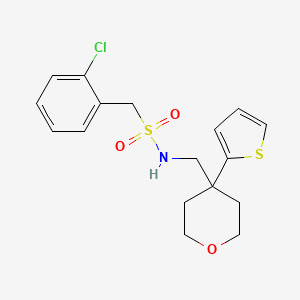

![Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2618277.png)

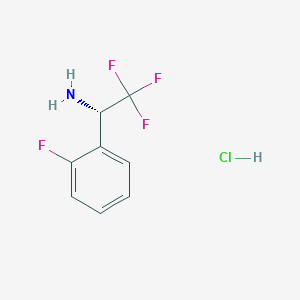

![N-(2-chlorobenzyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2618284.png)